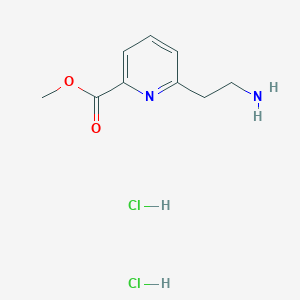
5-(4-Aminophenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminophenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with an amino group attached to the fourth carbon of a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a suitable reducing agent to form 4-aminophenylacetic acid. This intermediate is then subjected to a series of reactions, including alkylation and subsequent hydrolysis, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reduction and subsequent reactions .
化学反应分析
Types of Reactions
5-(4-Aminophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives .
科学研究应用
5-(4-Aminophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 5-(4-Aminophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions .
相似化合物的比较
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group attached to the fifth carbon of the pentanoic acid chain.
4-Aminophenylacetic acid: Features an amino group on the phenyl ring but lacks the extended pentanoic acid chain.
Uniqueness
5-(4-Aminophenyl)pentanoic acid is unique due to its specific structure, which combines the properties of both an amino group and a carboxylic acid group attached to a phenyl ring. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
5-(4-aminophenyl)pentanoic acid |
InChI |
InChI=1S/C11H15NO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4,12H2,(H,13,14) |
InChI 键 |
XLUQTEWGXVPALG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
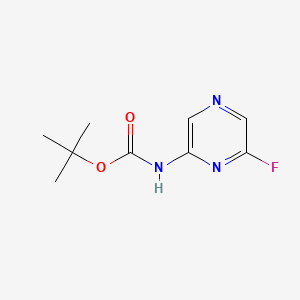

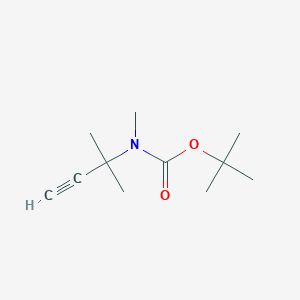
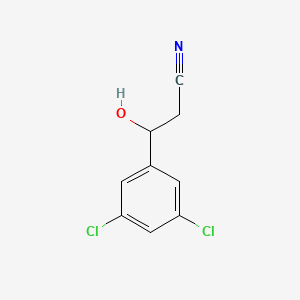

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
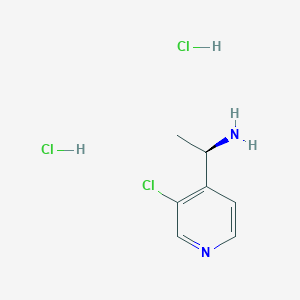
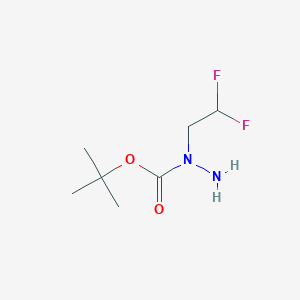
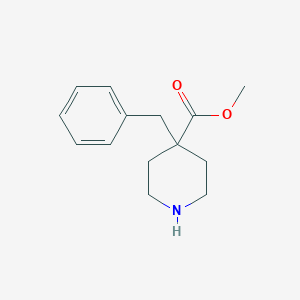
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
